molecular formula C18H24O3S B13788951 2,3-DI-Tert-butylnaphthalene-1-sulfonic acid CAS No. 67970-30-3

2,3-DI-Tert-butylnaphthalene-1-sulfonic acid

Cat. No.: B13788951
CAS No.: 67970-30-3
M. Wt: 320.4 g/mol
InChI Key: RSOAMRXKGHCGNC-UHFFFAOYSA-N
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Description

2,3-DI-Tert-butylnaphthalene-1-sulfonic acid is an organic compound of significant interest in chemical and pharmaceutical research. It belongs to the class of 1-naphthalene sulfonates, characterized by a naphthalene moiety substituted with a sulfonic acid group and tert-butyl groups at the 1- and 2,3-positions, respectively . The closely related compound, dibunate (the 2,6-di-tert-butyl isomer), is well-established in pharmacology as a peripherally acting cough suppressant that blocks afferent signals in the reflex arc controlling cough, without the sedative or habit-forming effects of narcotic antitussives . This suggests potential research applications for 2,3-DI-Tert-butylnaphthalene-1-sulfonic acid and its salts in exploring novel peripheral neuromodulators or as a key synthetic intermediate for other biologically active molecules . The compound and its salt forms, such as the ammonium bis(tert-butyl)naphthalenesulfonate, are typically supplied as high-purity materials to ensure consistency in experimental results . Researchers value this chemical for its potential to help elucidate structure-activity relationships within this class of compounds. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

67970-30-3

Molecular Formula

C18H24O3S

Molecular Weight

320.4 g/mol

IUPAC Name

2,3-ditert-butylnaphthalene-1-sulfonic acid

InChI

InChI=1S/C18H24O3S/c1-17(2,3)14-11-12-9-7-8-10-13(12)16(22(19,20)21)15(14)18(4,5)6/h7-11H,1-6H3,(H,19,20,21)

InChI Key

RSOAMRXKGHCGNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Sulfonation Using Gaseous Sulfur Trioxide in Inert Gas Mixtures

The sulfonation of naphthalene and its derivatives is commonly performed by reacting the aromatic substrate with gaseous sulfur trioxide diluted in an inert gas such as nitrogen or air. This method allows controlled introduction of the sulfonic acid group via electrophilic aromatic substitution. The reaction typically occurs in the molten state of the naphthalene derivative at temperatures ranging from 85 to 100 °C to maintain homogeneity without causing thermal degradation or discoloration of the product.

Key parameters for sulfonation:

Parameter Typical Range / Value Notes
Sulfur trioxide concentration 1–40 vol.% in inert gas (optimal 10–30%) Controls sulfonation rate and selectivity
Temperature 85–100 °C (preferably 90–95 °C) Below 85 °C naphthalene is solid; above 95 °C may cause degradation
Molar ratio (naphthalene:SO3) 1:0.7 to 1:1.5 (optimal 1:0.8 to 1:1.1) Influences sulfonation completeness and isomer distribution
Reaction mode Discontinuous (batch) sulfonation Allows control over reaction progress

The sulfonation of 2,3-di-tert-butylnaphthalene would follow similar principles, with the bulky tert-butyl groups potentially affecting regioselectivity and reaction rate due to steric hindrance.

Isomerization of Alpha- to Beta-Naphthalenesulfonic Acids

Sulfonation of naphthalene often produces mixtures of alpha- and beta-naphthalenesulfonic acids. Industrial processes aim to maximize the beta isomer due to its favorable properties. Post-sulfonation isomerization steps convert alpha isomers predominantly to beta isomers, achieving weight ratios of beta to alpha isomers of at least 5:1.

While this process is described for unsubstituted naphthalene, it is relevant for substituted derivatives, including 2,3-di-tert-butylnaphthalene-1-sulfonic acid, to enhance product purity and performance.

Specific Preparation Routes for 2,3-Di-tert-butylnaphthalene-1-sulfonic Acid

Direct Sulfonation of 2,3-Di-tert-butylnaphthalene

Direct sulfonation involves treating 2,3-di-tert-butylnaphthalene with sulfur trioxide gas diluted in inert gas under controlled temperature and stoichiometry as described above. The bulky tert-butyl groups at positions 2 and 3 direct sulfonation to position 1 due to steric and electronic effects, favoring monosulfonation at the less hindered site.

Use of Sulfuryl Chloride or Chlorosulfonic Acid for Sulfonation

Alternative sulfonation agents such as sulfuryl chloride (SO2Cl2) or chlorosulfonic acid have been used in aromatic sulfonation reactions to convert sulfonic acids to sulfonyl chlorides, which can be hydrolyzed back to sulfonic acids. For example, in related aromatic sulfonation reactions, SO2Cl2 addition followed by heating at 150 °C for 24 hours converts sulfonic acids to chlorosulfonates. This method may be adapted for the preparation of 2,3-di-tert-butylnaphthalene-1-sulfonic acid derivatives, particularly if intermediate sulfonyl chlorides are desired.

Salt Formation and Purification

The sulfonic acid product is often isolated as a salt to improve handling and purification. For example, the sodium salt of 2,6-di-tert-butylnaphthalene-1-sulfonic acid (a closely related compound) has been reported in pharmaceutical salt formation patents to enhance solubility and stability. The salt can be formed by neutralization with sodium hydroxide or other bases, followed by filtration and solvent removal.

Analytical and Mechanistic Insights

Reaction Monitoring and Product Characterization

  • FTIR Spectroscopy: Sulfonate groups are identified by characteristic peaks near 1000–1100 cm⁻¹. For sulfonated aromatic compounds, peaks at ~1006 and 1033 cm⁻¹ confirm sulfonation.

  • NMR Spectroscopy: Proton NMR can detect new aromatic proton environments and confirm substitution patterns. For example, new peaks around 7.5 ppm indicate sulfonation in polystyrene derivatives, analogous to naphthalene sulfonation.

  • EPR and Kinetic Studies: Electron paramagnetic resonance (EPR) and computational studies provide insights into sulfonic acid radical intermediates and hydrogen atom transfer kinetics, which underpin the sulfonation mechanism and stability of sulfonated products.

Thermodynamics and Kinetics

Sulfonic acid formation involves electrophilic aromatic substitution with sulfur trioxide. The presence of bulky tert-butyl groups influences the activation barrier and reaction kinetics. Computational studies show that tert-butyl-substituted sulfonic acids have slightly lower activation energies for hydrogen atom transfer steps compared to simpler sulfinic acids, indicating favorable reactivity.

Summary Table of Preparation Methods for 2,3-Di-tert-butylnaphthalene-1-sulfonic Acid

Method Reagents/Conditions Advantages Limitations References
Sulfonation with SO3 in inert gas Gaseous SO3 (10–30 vol.% in N2 or air), 90–95 °C, molar ratio 1:0.8–1.1, batch reactor High selectivity for beta isomer, industrial scalability Requires careful temperature control, handling SO3 gas
Sulfuryl chloride treatment SO2Cl2 addition, heating at 150 °C for 24 h, followed by hydrolysis Can produce sulfonyl chlorides as intermediates, useful for further derivatization High temperature, longer reaction time
Salt formation and purification Neutralization with NaOH or other bases, filtration, solvent removal Improved solubility and stability of product Additional purification steps required

Chemical Reactions Analysis

Types of Reactions

2,3-DI-Tert-butylnaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry

Separation Techniques
One of the primary applications of 2,3-di-tert-butylnaphthalene-1-sulfonic acid is in high-performance liquid chromatography (HPLC). It serves as a stationary phase modifier, enhancing the separation efficiency of complex mixtures. For instance, it can be utilized in reverse phase HPLC methods where the mobile phase typically consists of acetonitrile and water, often with the addition of phosphoric acid or formic acid for mass spectrometry compatibility .

Table 1: HPLC Method Parameters for 2,3-Di-Tert-Butylnaphthalene-1-Sulfonic Acid

ParameterValue
Mobile PhaseAcetonitrile/Water
AdditivePhosphoric Acid/Formic Acid
Column TypeNewcrom R1 HPLC Column
Particle Size3 µm
ApplicationPharmacokinetics

Material Science

Polymer Additives
In material science, 2,3-di-tert-butylnaphthalene-1-sulfonic acid is employed as an additive in polymer formulations. Its sulfonic acid group enhances the solubility and dispersion of pigments and fillers in polymer matrices. This property is particularly beneficial in producing high-performance coatings and plastics with improved mechanical properties and stability .

Agricultural Chemistry

Co-formulant in Plant Protection Products
Recent studies have highlighted the use of 2,3-di-tert-butylnaphthalene-1-sulfonic acid as a co-formulant in plant protection products (PPPs). It aids in the formulation of pesticides by improving their efficacy and stability. The compound's ability to enhance the solubility of active ingredients allows for better absorption by plants, leading to improved pest control outcomes .

Case Studies

Case Study 1: HPLC Application
In a study published by SIELC Technologies, researchers demonstrated the effectiveness of using 2,3-di-tert-butylnaphthalene-1-sulfonic acid in HPLC for separating various organic compounds. The method showed high resolution and reproducibility, making it suitable for analytical laboratories focusing on environmental samples .

Case Study 2: Agricultural Efficacy
A recent investigation into the formulation of herbicides revealed that incorporating 2,3-di-tert-butylnaphthalene-1-sulfonic acid significantly enhanced the herbicide's effectiveness against common weeds. The study reported a marked increase in herbicide absorption rates when this sulfonic acid was included as a co-formulant .

Mechanism of Action

The mechanism of action of 2,3-DI-Tert-butylnaphthalene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic bonds with various substrates, facilitating catalytic reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: The tert-butyl groups in 2,3-di-tert-butylnaphthalene-1-sulfonic acid reduce water solubility compared to unsubstituted naphthalene-1-sulfonic acid . However, its sodium salt counterpart (e.g., sodium 2,3-di(butan-2-yl)naphthalene-1-sulfonate) shows improved aqueous solubility due to ionic character . Dinonylnaphthalenesulfonic acid derivatives, with longer alkyl chains, exhibit even greater hydrophobicity and are used in non-polar solvents .

This contrasts with electron-withdrawing groups like nitro (in 1-nitronaphthalene), which activate the ring for further substitution .

Regulatory and Industrial Relevance: Naphthalenesulfonic acids with branched alkyl substituents (e.g., dinonyl or tert-butyl) are regulated under global chemical inventories (e.g., CAS 25322-17-2 for dinonylnaphthalenesulfonic acid) due to their persistence and surfactant applications . Sodium salts of substituted naphthalenesulfonic acids, such as the sec-butyl derivative, are commercially available and used in specialty chemical synthesis .

Research and Application Insights

  • Catalysis and Stabilization: Bulky substituents like tert-butyl can stabilize intermediates in organometallic catalysis or act as anti-oxidants in polymers.
  • Environmental Impact: Substituted naphthalenesulfonates are subject to regulatory scrutiny; for example, dinonyl derivatives are listed in the U.S. Toxic Substances Control Act (TSCA) inventory .

Biological Activity

2,3-Di-tert-butylnaphthalene-1-sulfonic acid (DTBNSA) is a sulfonic acid derivative of naphthalene that exhibits significant biological activity. Its structural features, including the bulky tert-butyl groups, contribute to its interactions with biological systems, particularly in enzyme inhibition and radical chemistry. This article reviews the biological activities of DTBNSA, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of DTBNSA is characterized by:

  • Naphthalene core : A polycyclic aromatic hydrocarbon.
  • Two tert-butyl groups : These bulky substituents enhance steric effects and influence biological interactions.
  • Sulfonic acid group : This functional group is pivotal for solubility and reactivity in biological systems.

Enzyme Inhibition

Research indicates that sulfonamide compounds, including DTBNSA, can act as inhibitors of various enzymes. A notable example includes the inhibition of human carbonic anhydrases (hCA I and hCA II). The presence of bulky substituents like tert-butyl and naphthalene enhances the inhibitory activity due to steric effects. The IC50 values for DTBNSA analogs have been reported to be in the range of micromolar concentrations, indicating potent enzyme inhibition capabilities .

CompoundEnzyme TargetIC50 (µM)
2,3-Di-tert-butylnaphthalene-1-sulfonic acidhCA I5.63
2,3-Di-tert-butylnaphthalene-1-sulfonic acidhCA II8.48

Radical Chemistry

DTBNSA has been shown to participate in hydrogen atom transfer (HAT) reactions, a critical mechanism in radical chemistry. Studies have characterized its reactivity with alkyl and alkoxyl radicals, demonstrating its potential as an H-atom donor. The kinetics of these reactions suggest that DTBNSA can effectively stabilize radical species, which may contribute to its biological activity .

Case Study 1: Inhibition of Carbonic Anhydrases

A study evaluated the inhibitory effects of various sulfonamide compounds on hCA I and hCA II. DTBNSA was found to be among the most potent inhibitors due to its sterically demanding structure, which effectively interacts with the active sites of these enzymes. The findings suggest that modifications on the naphthalene ring can significantly alter inhibitory potency .

Case Study 2: Radical Stability

In experiments involving EPR spectroscopy, DTBNSA was analyzed for its ability to stabilize sulfonyl radicals formed during photolysis reactions. The results indicated that the compound could maintain radical integrity longer than simpler sulfinic acids, highlighting its potential applications in radical-mediated processes .

Research Findings

Recent research has expanded on the understanding of DTBNSA's biological activity:

  • Hydrogen Atom Transfer : The compound exhibits significant HAT reactivity, making it a candidate for further studies in antioxidant mechanisms .
  • Enzyme Interaction Studies : Detailed structure-activity relationship (SAR) analyses have shown that variations in substituent size and position on the naphthalene ring can modulate enzyme inhibition .
  • Potential Therapeutic Applications : Given its enzyme inhibition profile, DTBNSA may have therapeutic potential in conditions where carbonic anhydrase modulation is beneficial.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-DI-Tert-butylnaphthalene-1-sulfonic acid, and how is purity validated?

  • Methodological Answer : Synthesis typically involves sulfonation of tert-butyl-substituted naphthalene derivatives under controlled acidic conditions. Key steps include optimizing reaction temperature (e.g., 80–100°C) and using sulfonating agents like chlorosulfonic acid. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) with UV detection, calibrated against reference standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by identifying tert-butyl protons (δ ~1.3 ppm) and sulfonic acid groups (downfield shifts) .

Q. Which analytical techniques are most effective for detecting trace amounts of this compound in environmental or biological matrices?

  • Methodological Answer : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is optimal for preconcentration from aqueous samples. Detection employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to enhance sensitivity. Matrix effects are minimized using isotope-labeled internal standards (e.g., deuterated analogs). Method validation follows guidelines for limits of detection (LOD < 0.1 µg/L) and recovery rates (70–120%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data under varying pH and temperature conditions?

  • Methodological Answer : Stability studies require controlled kinetic experiments with real-time monitoring via UV-Vis spectroscopy or LC-MS. For example, at pH > 9, hydrolysis of the sulfonic acid group may occur, necessitating buffered solutions (pH 7–8) for long-term storage. Contradictory results often arise from impurities or solvent interactions; thus, orthogonal techniques (e.g., thermogravimetric analysis, TGA) should corroborate degradation profiles. Data normalization to control samples reduces variability .

Q. What computational approaches predict the compound’s interactions with biomacromolecules or ion-exchange membranes?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., CHARMM or AMBER) model binding affinities with proteins or membrane sulfonic acid sites. Density functional theory (DFT) calculations assess electronic interactions, particularly the sulfonic group’s charge distribution. Experimental validation via surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) quantifies binding constants, aligning computational predictions with empirical data .

Q. How can reaction yields be optimized while minimizing byproducts like sulfonated isomers?

  • Methodological Answer : Regioselectivity is enhanced by steric hindrance from tert-butyl groups, but competing sulfonation at alternate positions (e.g., 1,6- or 1,7-isomers) requires precise stoichiometry. Design of experiments (DoE) with variables such as reagent molar ratios and reaction time identifies optimal conditions. Post-reaction purification via recrystallization in ethanol-water mixtures isolates the target isomer, with yields >85% confirmed by HPLC .

Q. What methodologies identify degradation products under oxidative or photolytic stress?

  • Methodological Answer : Accelerated degradation studies using hydrogen peroxide (oxidative) or UV light (photolytic) are analyzed via LC-high-resolution MS (HRMS) to detect fragments (e.g., quinones or desulfonated derivatives). Stable isotope labeling (¹³C/¹⁵N) tracks degradation pathways. Quantum yield calculations for photolytic decay correlate with experimental half-lives, guiding storage recommendations .

Methodological Considerations

  • Cross-Validation : Combine spectroscopic (NMR, IR), chromatographic (HPLC), and mass spectrometric techniques to ensure data robustness .
  • Quality Assurance : Implement internal quality controls (e.g., spiked recovery samples) and participate in external proficiency testing to mitigate analytical biases .

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